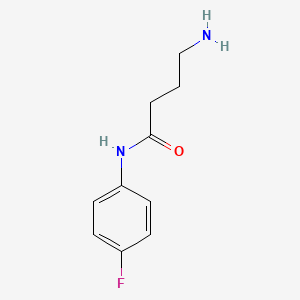
4-amino-N-(4-fluorophenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-N-(4-fluorophenyl)butanamide is an organic compound with the molecular formula C10H12FNO It is characterized by the presence of an amino group, a fluorophenyl group, and a butanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(4-fluorophenyl)butanamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoroaniline and butyric acid.
Amidation Reaction: The 4-fluoroaniline undergoes an amidation reaction with butyric acid or its derivatives (such as butyryl chloride) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Optimization of Reaction Conditions: Employing optimized temperature, pressure, and solvent conditions to maximize production rates and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-N-(4-fluorophenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the butanamide backbone can be reduced to form corresponding amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-amino-N-(4-fluorophenyl)butanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-amino-N-(4-fluorophenyl)butanamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in biological systems, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to inflammation, pain, or other physiological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-amino-N-(4-chlorophenyl)butanamide: Similar structure with a chlorine atom instead of fluorine.
4-amino-N-(4-bromophenyl)butanamide: Similar structure with a bromine atom instead of fluorine.
4-amino-N-(4-methylphenyl)butanamide: Similar structure with a methyl group instead of fluorine.
Uniqueness
4-amino-N-(4-fluorophenyl)butanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C10H13FN2O |
|---|---|
Molekulargewicht |
196.22 g/mol |
IUPAC-Name |
4-amino-N-(4-fluorophenyl)butanamide |
InChI |
InChI=1S/C10H13FN2O/c11-8-3-5-9(6-4-8)13-10(14)2-1-7-12/h3-6H,1-2,7,12H2,(H,13,14) |
InChI-Schlüssel |
JEYXIWVCVCBIGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)CCCN)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


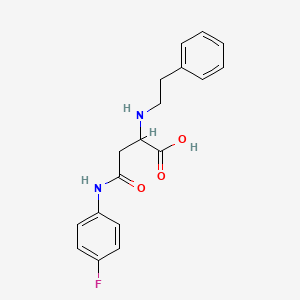
![N-cyclohexyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-[(naphthalen-1-yl)amino]acetamide](/img/structure/B12119943.png)


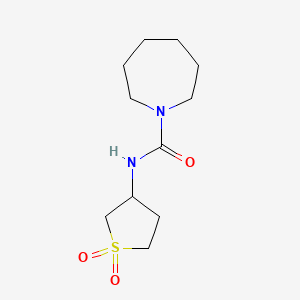
![6-methoxy-2-oxo-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide](/img/structure/B12119966.png)
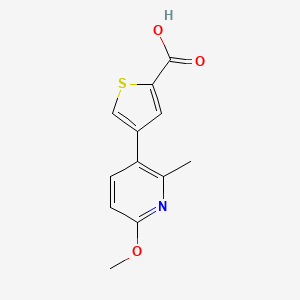


![3-[(2-fluorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B12119995.png)
![4-Methyl-5-octylindolo[2,3-b]quinoxaline](/img/structure/B12119999.png)
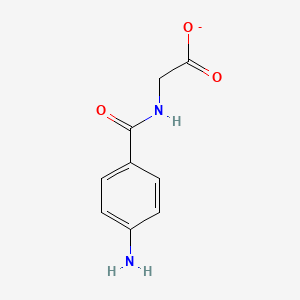
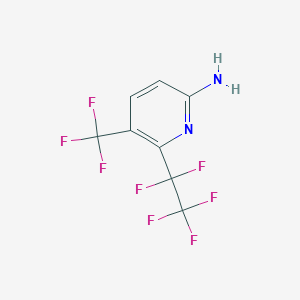
![3-[(4,6-Dihydroxy-5-propylpyrimidin-2-yl)sulfanyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B12120028.png)
